Ethyl 6-fluoro-1H-indazole-4-carboxylate
Description
Ethyl 6-fluoro-1H-indazole-4-carboxylate is a fluorinated indazole derivative with the molecular formula C₁₁H₁₁FN₂O₂ and a molecular weight of 222.22 g/mol . This compound features an ethyl ester group at position 4, a fluorine substituent at position 6, and a free NH group on the indazole ring. It is typically stored at 2–8°C to maintain stability . The fluorine atom enhances metabolic stability and electronic properties, while the ester group contributes to lipophilicity, influencing bioavailability .
Properties
Molecular Formula |
C10H9FN2O2 |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
ethyl 6-fluoro-1H-indazole-4-carboxylate |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-3-6(11)4-9-8(7)5-12-13-9/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
PKTFDQCNNZXXDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=NNC2=CC(=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the indazole core. The carboxylate ester group is introduced through esterification reactions involving ethyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-1H-indazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.
Substitution: The fluorine atom and ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-1H-indazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and carboxylate ester group play crucial roles in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound is compared to three categories of analogs:
Methyl ester derivatives (e.g., Methyl 6-fluoro-1H-indazole-4-carboxylate).
1-Methyl-substituted indazole esters (e.g., Ethyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate).
Carboxylic acid derivatives (e.g., 6-Fluoro-1H-indazole-4-carboxylic acid).
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Properties
- Ester vs. Carboxylic Acid : The ethyl and methyl esters exhibit greater lipophilicity compared to carboxylic acids, improving membrane permeability but reducing water solubility. Carboxylic acids (e.g., CAS 848678-59-1) are more polar, making them suitable for salt formation or direct interaction with biological targets .
- N-Methylation : Substituting the indazole NH with a methyl group (e.g., Ethyl 6-fluoro-1-methyl-1H-indazole-4-carboxylate) enhances metabolic stability by blocking oxidative deamination but may alter binding affinity .
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